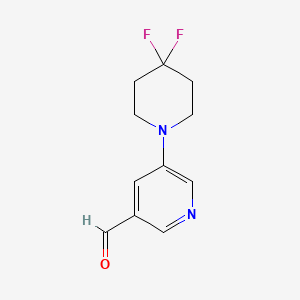

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

描述

Structural Elucidation of 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound consists of a nicotinaldehyde backbone with a 4,4-difluoropiperidine substituent attached at the 5-position of the pyridine ring. The core structure features a pyridine ring bearing an aldehyde group at the 3-position and a substituted piperidine moiety at the 5-position. The piperidine ring contains two fluorine atoms positioned at the 4-carbon, creating a geminal difluoro substitution pattern that significantly influences the molecule's electronic properties and conformational behavior.

The structural molecular identifier system code for this compound reveals the connectivity pattern as O=CC1=CN=CC(N2CCC(F)(F)CC2)=C1, clearly demonstrating the aldehyde carbon directly attached to the pyridine ring and the nitrogen atom of the piperidine ring connected to the pyridine 5-position. This arrangement creates a molecule where the electron-withdrawing nature of both the aldehyde group and the difluoro substitution significantly impacts the overall electronic distribution throughout the conjugated system.

The functional group analysis reveals several key structural elements that define the molecule's chemical behavior. The aldehyde functionality provides a highly electrophilic carbon center, while the pyridine nitrogen contributes basic character to the molecule. The difluoropiperidine moiety introduces substantial electronegativity through the fluorine atoms, which affects both the electron density distribution and the conformational preferences of the piperidine ring. The spatial arrangement of these functional groups creates opportunities for intramolecular interactions that influence the overall molecular geometry and stability.

| Structural Feature | Chemical Significance | Electronic Effect |

|---|---|---|

| Aldehyde Group | Electrophilic reactive site | Strong electron-withdrawing |

| Pyridine Ring | Aromatic heterocycle with basic nitrogen | Electron-deficient aromatic system |

| 4,4-Difluoropiperidine | Saturated heterocycle with geminal fluorines | Strong inductive electron withdrawal |

| C-N Bond (pyridine-piperidine) | Flexible linkage allowing conformational variation | Moderate electron donation from nitrogen |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The aldehyde proton typically appears as a distinctive singlet in the downfield region around 9-10 parts per million, reflecting the strong deshielding effect of the carbonyl group. The pyridine ring protons exhibit characteristic aromatic chemical shifts with specific coupling patterns that confirm the substitution pattern on the pyridine ring.

The piperidine ring protons display complex multipicity patterns due to the influence of the geminal difluorine substituents. The fluorine atoms create significant coupling effects that appear as complex multiplets for the adjacent methylene groups. The protons on the carbon bearing the two fluorine atoms are typically observed as triplets due to the coupling with the fluorine nuclei, while the adjacent methylene protons show more complex splitting patterns reflecting both proton-proton and proton-fluorine coupling interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the aldehyde group appearing in the characteristic range around 190-200 parts per million. The aromatic carbons of the pyridine ring show chemical shifts consistent with an electron-deficient aromatic system, with the carbon bearing the piperidine substituent appearing more upfield due to the electron-donating effect of the nitrogen atom. The piperidine ring carbons display chemical shifts influenced by the fluorine substitution, with the carbon bearing the two fluorine atoms showing characteristic downfield shifting and complex splitting patterns in fluorine-coupled spectra.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed fragmentation information for this compound, with the molecular ion peak appearing at mass-to-charge ratio 226, corresponding to the molecular weight of the compound. The fragmentation pattern reveals characteristic losses that provide structural confirmation and insight into the relative stability of different molecular regions.

The primary fragmentation pathways involve loss of the aldehyde functionality, resulting in fragments at mass-to-charge ratio 197, corresponding to the loss of the CHO group (29 mass units). Additional significant fragments appear from the cleavage of the bond between the pyridine ring and the piperidine nitrogen, producing fragments containing the intact difluoropiperidine moiety. The difluoropiperidine fragment exhibits characteristic isotope patterns due to the presence of the two fluorine atoms, creating distinctive spectral signatures that confirm the structural assignment.

Secondary fragmentation processes involve rearrangement reactions and further decomposition of the primary fragments. The pyridine-containing fragments may undergo ring-opening reactions or loss of small molecules such as hydrogen cyanide, while the piperidine fragments can lose hydrogen fluoride or undergo ring contraction reactions. These fragmentation patterns provide valuable structural information and serve as fingerprints for compound identification in complex mixtures.

| Fragment (m/z) | Structural Assignment | Fragmentation Process |

|---|---|---|

| 226 | Molecular ion [M]⁺ | - |

| 197 | [M-CHO]⁺ | Loss of aldehyde group |

| 123 | Difluoropiperidine fragment | C-N bond cleavage |

| 103 | Nicotinaldehyde fragment | C-N bond cleavage |

| 78 | Pyridine ring | Loss of CHO from nicotinaldehyde |

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of this compound requires high-quality single crystals suitable for X-ray diffraction studies. The crystal structure determination involves measuring the angles and intensities of X-ray diffraction patterns to produce a three-dimensional picture of the electron density distribution and atomic positions within the crystal lattice. The crystallographic data provides precise bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state.

The conformational analysis reveals the preferred spatial arrangement of the piperidine ring relative to the pyridine ring system. The 4,4-difluoropiperidine ring typically adopts a chair conformation with the fluorine atoms in axial positions to minimize steric interactions. The rotation about the carbon-nitrogen bond connecting the two ring systems can adopt various conformations, with the preferred orientation determined by the balance between steric repulsion and electronic interactions.

X-ray diffraction studies provide detailed information about intermolecular interactions within the crystal lattice, including hydrogen bonding patterns, van der Waals contacts, and potential π-π stacking interactions between aromatic ring systems. The aldehyde group can participate in weak hydrogen bonding interactions with neighboring molecules, while the fluorine atoms may engage in halogen bonding or other weak intermolecular interactions that influence the crystal packing arrangement. These crystallographic insights provide fundamental understanding of the molecular behavior in the solid state and inform predictions about solution-phase conformational preferences.

属性

IUPAC Name |

5-(4,4-difluoropiperidin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-11(13)1-3-15(4-2-11)10-5-9(8-16)6-14-7-10/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCYZDZLIARPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 21.00 |

| MCF-7 (breast cancer) | 26.10 |

These findings indicate that the compound possesses potent antiproliferative activity, making it a candidate for further development as an anticancer agent.

化学反应分析

Types of Reactions

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of this compound .

科学研究应用

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde has several scientific research applications, including:

作用机制

The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Structural and Functional Analogues

Nicotinaldehyde (3-Pyridinecarboxaldehyde)

- Role in NAD Metabolism : Nicotinaldehyde is converted to nicotinic acid (NA) via aldehyde-oxidizing enzymes (e.g., ALDH, ADH) , activating the NAPRT-dependent Preiss–Handler pathway to replenish NAD levels in cancer cells. This activity undermines the efficacy of NAMPT inhibitors like APO866 .

- Enzyme Inhibition : Acts as a competitive inhibitor of nicotinamidase (Ki = 0.18 µM with NAM as substrate), blocking microbial conversion of NAM to NA .

5-Bromo-nicotinaldehyde

- Enzyme Inhibition : Exhibits weaker nicotinamidase inhibition (Ki = 0.72 µM) compared to nicotinaldehyde, suggesting electron-withdrawing substituents (e.g., bromine) reduce binding affinity .

5-(Piperidin-1-yl)nicotinic Acid

- Key Differences: Replaces the aldehyde group with a carboxylic acid and lacks fluorine substitution.

Impact of Substituents on Biochemical Activity

4,4-Difluoropiperidine Group

- Electron Effects : The electron-withdrawing nature of fluorine may reduce the basicity of the piperidine nitrogen, altering interactions with enzymes like NAPRT or nicotinamidase.

- Solubility : Fluorination typically increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Comparison with Halogenated Derivatives

- 5-Bromo-nicotinaldehyde vs. Target Compound : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may lead to distinct binding modes in enzyme active sites. For example, the target compound’s difluoro group might better mimic transition states in NAD biosynthesis, enhancing precursor efficiency.

Pharmacological and Toxicological Considerations

生物活性

5-(4,4-Difluoropiperidin-1-yl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on various mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a nicotinaldehyde moiety linked to a 4,4-difluoropiperidine group. Its molecular formula is , which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

Research indicates that compounds like this compound can act as inhibitors of various enzymes involved in metabolic pathways. Notably, it has been studied for its potential to inhibit nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. This inhibition could have implications for diseases where nicotinamide metabolism is disrupted .

2. Anti-inflammatory Properties:

The compound has shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the IL-1 receptor pathway, which is crucial in the pathogenesis of several inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases .

3. Neuroprotective Effects:

In preclinical studies involving mouse models of Alzheimer's disease, compounds with similar structures have demonstrated the ability to improve cognitive function and reduce amyloid-beta pathology through anti-inflammatory mechanisms .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of nicotinamidases | |

| Anti-inflammatory | Modulation of IL-1 receptor signaling | |

| Neuroprotection | Reduction of amyloid-beta pathology |

Case Studies

Case Study 1: Enzyme Inhibition

In a study examining the effects of various piperidine derivatives on nicotinamidase activity, this compound was identified as a potent inhibitor. The kinetic parameters were determined using a coupled assay with bovine glutamate dehydrogenase, revealing significant inhibition at micromolar concentrations .

Case Study 2: Neuroprotective Effects

In an Alzheimer's disease model, treatment with compounds similar to this compound led to improved cognitive performance and reduced levels of oligomeric amyloid-beta. This suggests a potential neuroprotective role through modulation of inflammatory pathways .

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(4,4-difluoropiperidin-1-yl)nicotinaldehyde and its analogues?

- The compound can be synthesized via Claisen-Schmidt condensation using substituted nicotinaldehydes and ketones in a toluene-EtOH-H₂O solvent system with K₂CO₃ as a base . Microwave-assisted synthesis has also been explored for related nicotinaldehyde derivatives, offering improved reaction efficiency and reduced side products . For heterocyclic modifications, transition metal-mediated cyclization (e.g., Sonogashira coupling) is used to construct pyrone or lactone moieties .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions on the pyridine and piperidine rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (exact mass: 206.1266508 for related derivatives) and isotopic patterns . X-ray crystallography resolves covalent binding modes, as demonstrated in studies of nicotinaldehyde-enzyme adducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Follow GHS guidelines : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation. Store away from heat and incompatible materials (strong oxidizers). In case of spills, neutralize with inert absorbents and dispose via authorized waste management .

Advanced Research Questions

Q. How does this compound inhibit nicotinamidases, and what kinetic parameters define its potency?

- The aldehyde group forms thiohemiacetal adducts with catalytic cysteine residues, mimicking the tetrahedral intermediate in nicotinamide hydrolysis. Competitive inhibition is observed, with Ki values 91–3450× lower than substrate Km . Structural studies (e.g., Pnc1-nicotinaldehyde co-crystallization) confirm covalent binding to C167, stabilizing the enzyme-inhibitor complex .

Q. What structural insights inform the design of isoform-selective enzyme inhibitors using this compound?

- The 4,4-difluoropiperidine moiety enhances selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms. In a study, a derivative showed 388-fold selectivity for human nNOS (Ki = 48 nM) by optimizing steric and electronic interactions within the active site .

Q. How can high-throughput screening methods be optimized to evaluate nicotinamidase inhibitors derived from this scaffold?

- Whole-cell assays using E. coli expressing nicotinamidase (e.g., PolyNic) and colorimetric substrates (PZA/AFS) enable rapid qualitative screening. Nicotinaldehyde derivatives halt color development at low µM concentrations, correlating with Ki values .

Q. What computational strategies are effective in predicting binding modes and optimizing derivatives?

- Molecular docking with apo-enzyme structures (e.g., Pnc1) identifies key interactions (e.g., Zn²⁺ coordination, π-stacking). MD simulations assess adduct stability and guide fluorination or substituent addition to improve binding affinity .

Q. How do synthetic modifications (e.g., halogenation) impact the biological activity of nicotinaldehyde derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。